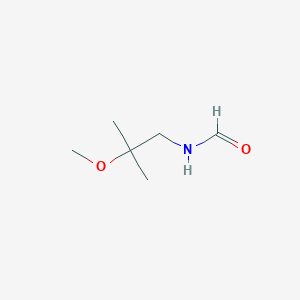

N-(2-Methoxy-2-methylpropyl)formamide

説明

特性

IUPAC Name |

N-(2-methoxy-2-methylpropyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEBUUZRQLKSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563881 | |

| Record name | N-(2-Methoxy-2-methylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112129-25-6 | |

| Record name | N-(2-Methoxy-2-methylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-(2-Methoxy-2-methylpropyl)formamide (CAS: 112129-25-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxy-2-methylpropyl)formamide, with CAS number 112129-25-6, is a key synthetic intermediate primarily utilized in the preparation of 2-methoxy-2-methylpropyl isonitrile (MIBI). MIBI is a crucial component in the synthesis of the radiopharmaceutical imaging agent Technetium (99mTc) Sestamibi, which is widely used in myocardial perfusion imaging. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of N-(2-Methoxy-2-methylpropyl)formamide, with a focus on detailed experimental protocols and characterization data.

Chemical and Physical Properties

N-(2-Methoxy-2-methylpropyl)formamide is a secondary amide characterized by a formyl group attached to a nitrogen atom, which is in turn bonded to a 2-methoxy-2-methylpropyl substituent.[1] This structure imparts specific physicochemical properties relevant to its role as a synthetic intermediate.

Table 1: Physical and Chemical Properties of N-(2-Methoxy-2-methylpropyl)formamide

| Property | Value | Reference |

| CAS Number | 112129-25-6 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [2] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| IUPAC Name | N-(2-methoxy-2-methylpropyl)formamide | [2] |

| Synonyms | N-formyl-2-methoxyisobutylamine, MIBF | [3] |

| Boiling Point | 74°C at 15 Torr | [1] |

| Computed XLogP3 | 0.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for N-(2-Methoxy-2-methylpropyl)formamide is not widely available in the public domain. However, based on its chemical structure, the following characteristic spectral features can be predicted.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-Methoxy-2-methylpropyl)formamide

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH=O | 8.0 - 8.2 | 160 - 165 |

| -NH- | 6.0 - 7.5 | N/A |

| -CH₂- | 3.2 - 3.4 | 40 - 45 |

| -OCH₃ | 3.2 | ~50 |

| -C(CH₃)₂ | 1.2 | 20 - 25 |

| -C(CH₃)₂ | N/A | 75 - 80 |

| Predicted data based on typical chemical shifts for similar functional groups.[1][4] |

Infrared (IR) Spectroscopy: The IR spectrum of N-(2-Methoxy-2-methylpropyl)formamide is expected to show characteristic absorption bands for a secondary amide.

Table 3: Predicted IR Absorption Bands for N-(2-Methoxy-2-methylpropyl)formamide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1630–1680 | Strong |

| N-H Bend (Amide II) | 1520-1580 | Strong |

| Predicted data based on typical IR frequencies for secondary amides.[1] |

Synthesis of N-(2-Methoxy-2-methylpropyl)formamide

There are two primary synthetic routes for the preparation of N-(2-Methoxy-2-methylpropyl)formamide.

Formylation of 2-Methoxy-2-methylpropylamine

This is a direct and common method involving the introduction of a formyl group onto the primary amine, 2-methoxy-2-methylpropylamine.[1] A specific protocol is detailed in the patent literature, where 2-methoxyisobutylamine hydrochloride (MIBAHCl) is reacted with methyl formate in the presence of a base.[3]

Experimental Protocol:

Reaction: A suspension of 2-methoxyisobutylamine hydrochloride (MIBAHCl) (220.00 g, 1.56 mol) in methyl formate (767.32 g, 12.73 mol) is heated to reflux. Triethylamine (175.39 g, 1.73 mol) is then added dropwise. The reaction mixture is maintained at reflux.[3]

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material, MIBAHCl. The reaction is reported to take approximately 68 hours.[3]

Work-up and Purification: After completion, the resulting white suspension is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to yield N-(2-Methoxyisobutyl)formamide (MIBF) as a colorless oil. The reported yield is 199.30 g (97.5%).[3]

Diagram 1: Synthesis of N-(2-Methoxy-2-methylpropyl)formamide via Formylation

Caption: Reaction scheme for the formylation of 2-methoxy-2-methylpropylamine.

Reaction of 2-Methoxy-2-methylpropanol with Formamide

An alternative synthetic route involves the direct reaction of 2-methoxy-2-methylpropanol with formamide. This method forms the C-N bond through a condensation reaction, which typically requires heating in the presence of a catalyst to facilitate dehydration.[1] While specific catalysts for this exact transformation are not detailed in the available literature, acid catalysts or transition metal complexes are commonly employed for similar reactions.[1]

Diagram 2: General Workflow for Synthesis from Alcohol

Caption: Conceptual workflow for the synthesis from 2-methoxy-2-methylpropanol.

Application in the Synthesis of 2-Methoxy-2-methylpropyl Isonitrile (MIBI)

The primary application of N-(2-Methoxy-2-methylpropyl)formamide is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI).[1] This conversion is achieved through a dehydration reaction.

Experimental Protocol (General):

While a specific protocol for the dehydration of N-(2-Methoxy-2-methylpropyl)formamide is not detailed, a general method for converting N-substituted formamides to isonitriles involves treatment with dehydrating agents. One patent describes the use of trichloromethylchloroformate ("diphosgene") at low temperatures in the presence of triethylamine for a similar amide.[5] Other common dehydrating agents for this transformation include phosphorus oxychloride and triphenylphosphine/iodine.[6]

Diagram 3: Conversion to 2-Methoxy-2-methylpropyl Isonitrile

Caption: Dehydration of the formamide to the corresponding isonitrile.

Safety and Handling

A safety data sheet (MSDS) for N-(2-Methoxy-2-methylpropyl)formamide indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated. It is stated that inhalation may cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[2]

Conclusion

N-(2-Methoxy-2-methylpropyl)formamide is a valuable intermediate in synthetic organic chemistry, with its primary importance lying in its role as a precursor to 2-methoxy-2-methylpropyl isonitrile for radiopharmaceutical applications. The synthesis via formylation of the corresponding amine is a well-documented and high-yielding process. Further research into the detailed experimental parameters for its synthesis from the corresponding alcohol and the development of comprehensive spectroscopic and physical property data would be beneficial for the scientific community. As with any chemical intermediate, appropriate safety measures should be strictly followed during its handling and use.

References

- 1. N-(2-Methoxy-2-methylpropyl)formamide | 112129-25-6 | Benchchem [benchchem.com]

- 2. N-(2-Methoxy-2-methylpropyl)formamide | C6H13NO2 | CID 14773962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate - Google Patents [patents.google.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. US4864051A - Process for preparing 2-methoxyisobutylisonitrile - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-Methoxy-2-methylpropyl)formamide, a key intermediate in the preparation of various organic molecules. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways to facilitate a deeper understanding of the synthetic processes involved.

Introduction

N-(2-Methoxy-2-methylpropyl)formamide is a secondary amide with the chemical formula C₆H₁₃NO₂. Its structure, featuring a formamide group attached to a sterically hindered 2-methoxy-2-methylpropyl moiety, makes it a valuable precursor in specialized organic synthesis. A significant application of this compound is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI), a key component in certain medical imaging agents. This guide explores the most common and effective methods for the preparation of N-(2-Methoxy-2-methylpropyl)formamide.

Core Synthesis Pathways

The synthesis of N-(2-Methoxy-2-methylpropyl)formamide is primarily achieved through the formylation of its corresponding amine, 2-methoxy-2-methylpropylamine. Several formylating agents and reaction conditions have been successfully employed. The following sections detail the most prevalent and well-documented synthetic routes.

Pathway 1: Formylation of 2-Methoxy-2-methylpropylamine Hydrochloride with Methyl Formate

This pathway involves the N-formylation of the hydrochloride salt of 2-methoxy-2-methylpropylamine using methyl formate as the formylating agent in the presence of a base to neutralize the hydrogen chloride.

Logical Workflow for Pathway 1

Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise summary of the available spectroscopic data for the compound N-(2-Methoxy-2-methylpropyl)formamide. Due to the compound's nature as a potential intermediate in organic synthesis, publicly available data is limited. This guide presents the essential reported spectroscopic information and outlines a generalized experimental workflow for its characterization.

Compound Identification

| Identifier | Value |

| IUPAC Name | N-(2-methoxy-2-methylpropyl)formamide |

| CAS Number | 86366-22-3 |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| Canonical SMILES | COC(C)(C)CNC=O |

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data points that have been reported for N-(2-Methoxy-2-methylpropyl)formamide. This data is crucial for the structural elucidation and purity assessment of the compound.

| Spectroscopic Technique | Observed Peaks / Signals (and multiplicity, where applicable) | Interpretation |

| Proton NMR (¹H NMR) | 1.21 (s, 6H), 3.20 (s, 3H), 3.33 (d, 2H), 6.55 (br s, 1H), 8.14 (s, 1H) | These signals correspond to the different proton environments within the molecule, confirming the presence of the two methyl groups, the methoxy group, the methylene group adjacent to the nitrogen, the amide proton, and the formyl proton. |

| Infrared (IR) Spectroscopy | 3299 (N-H stretch), 1667 (C=O stretch, amide I), 1530 (N-H bend, amide II) cm⁻¹ | The prominent absorption bands are characteristic of a secondary amide, indicating the presence of the N-H and C=O functional groups. |

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the above data are not extensively published, a generalized workflow for the characterization of N-(2-Methoxy-2-methylpropyl)formamide is presented below. This workflow represents a standard approach in synthetic and medicinal chemistry for the structural verification of a novel or synthesized compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified N-(2-Methoxy-2-methylpropyl)formamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

-

Analysis: Integrate the proton signals, determine chemical shifts, and analyze coupling patterns to elucidate the proton and carbon environments within the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C=O stretch).

Logical Relationships in Structural Elucidation

The process of confirming the structure of N-(2-Methoxy-2-methylpropyl)formamide relies on the logical correlation of data from different spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to an unambiguous assignment.

Caption: The logical flow of combining different spectroscopic data to confirm the chemical structure.

Physicochemical Characteristics of N-(2-Methoxy-2-methylpropyl)formamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxy-2-methylpropyl)formamide is a secondary amide of significant interest as a key intermediate in various organic syntheses. Its molecular structure, featuring both an amide and an ether functional group, imparts a unique combination of properties that are valuable in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical characteristics of N-(2-Methoxy-2-methylpropyl)formamide, including its physical and chemical properties, synthesis methodologies, and its role as a precursor in chemical reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

The physicochemical properties of N-(2-Methoxy-2-methylpropyl)formamide have been determined through a combination of experimental measurements and computational predictions. These properties are crucial for understanding its behavior in various chemical and physical processes, including reaction kinetics, solubility, and purification.

Identification

| Identifier | Value |

| IUPAC Name | N-(2-methoxy-2-methylpropyl)formamide[1] |

| CAS Number | 112129-25-6[1][2] |

| Molecular Formula | C₆H₁₃NO₂[1][2] |

| Molecular Weight | 131.17 g/mol [1][2] |

| InChI | InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8)[1] |

| InChIKey | DYEBUUZRQLKSKM-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(CNC=O)OC[1] |

| Synonyms | N-formyl-2-methoxy-2-methyl-propylamine, N-(2-methoxyisobutyl)formamide[1] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-(2-Methoxy-2-methylpropyl)formamide.

| Property | Value | Source |

| Boiling Point | 239.9 ± 23.0 °C at 760 mmHg | Experimental |

| Density | 0.9 ± 0.1 g/cm³ | Experimental |

| Flash Point | 98.9 ± 22.6 °C | Experimental |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | Experimental |

| Polar Surface Area | 41.82 Ų | Computed |

| LogP | 0.99770 | Computed |

Synthesis and Reaction Pathways

N-(2-Methoxy-2-methylpropyl)formamide is primarily synthesized through two main routes: the formylation of 2-methoxy-2-methylpropylamine and the reaction of 2-methoxy-2-methylpropanol with formamide.[3] It serves as a crucial intermediate in the synthesis of 2-methoxy-2-methylpropyl isonitrile (MIBI).

Synthesis Workflow

The following diagram illustrates the primary synthetic pathways leading to N-(2-Methoxy-2-methylpropyl)formamide.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of N-formyl-2-methoxyisobutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of N-formyl-2-methoxyisobutylamine, a compound of interest in various chemical and pharmaceutical research domains. The document outlines a specific and efficient synthetic protocol, delves into the underlying reaction mechanism, and presents the information in a clear, structured format for easy comprehension and application by professionals in the field.

Introduction to N-Formylation

N-formylation, the process of adding a formyl group (-CHO) to an amine, is a fundamental transformation in organic chemistry. Formamides, the resulting products, serve as crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, fungicides, and isocyanates.[1] They are also utilized as protecting groups for amines in peptide synthesis and as reagents in various chemical reactions.[1][2] A multitude of methods for N-formylation have been developed, employing a range of formylating agents such as formic acid, ethyl formate, and various catalytic systems.[1][3][4] The choice of method often depends on the substrate's reactivity, desired yield, and reaction conditions.

Synthesis of N-formyl-2-methoxyisobutylamine

A direct and high-yield synthesis of N-formyl-2-methoxyisobutylamine has been reported via the reaction of 2-methoxyisobutylamine with ethyl formate.[5] This method is notable for its simplicity and efficiency.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of N-formyl-2-methoxyisobutylamine.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio | Yield (%) | Boiling Point (°C/mmHg) |

| 2-methoxyisobutylamine | 103.16 | 13.4 | 0.13 | 1 | - | - |

| Ethyl formate | 74.08 | 11.79 | 0.16 | 1.23 | - | - |

| N-formyl-2-methoxyisobutylamine | 131.17 | 19.36 | 0.148 | - | 93 | 74/15 |

Experimental Protocol

The following protocol is based on the reported synthesis of N-formyl-2-methoxyisobutylamine[5]:

Materials:

-

2-methoxyisobutylamine

-

Ethyl formate

-

Round-bottom flask

-

Reflux condenser

-

Vigreux column

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a solution of 2-methoxyisobutylamine (13.4 g, 0.13 mol) in a suitable round-bottom flask, slowly add ethyl formate (11.79 g, 0.16 mol).

-

A slightly exothermic reaction will be observed.

-

Once the initial reaction subsides, equip the flask with a reflux condenser and heat the solution to reflux for 16 hours.

-

After the reflux period, arrange the apparatus for distillation using a Vigreux column.

-

Distill the reaction mixture to isolate the product, N-formyl-2-methoxyisobutylamine. The product is collected at a boiling point of 74°C under a reduced pressure of 15 mmHg.

Reaction Mechanism

The synthesis of N-formyl-2-methoxyisobutylamine from 2-methoxyisobutylamine and ethyl formate proceeds through a nucleophilic acyl substitution mechanism, specifically an aminolysis of an ester.

The proposed mechanism involves the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyisobutylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom of the ethoxy group.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the ethoxide ion (CH₃CH₂O⁻) as a leaving group and the reformation of the carbonyl double bond.

-

Deprotonation: The ethoxide ion acts as a base and deprotonates the positively charged nitrogen atom, yielding the final product, N-formyl-2-methoxyisobutylamine, and ethanol as a byproduct.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of N-formyl-2-methoxyisobutylamine.

Caption: Proposed reaction mechanism for the synthesis of N-formyl-2-methoxyisobutylamine.

Caption: General experimental workflow for the synthesis and purification of N-formyl-2-methoxyisobutylamine.

References

N-(2-Methoxy-2-methylpropyl)formamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxy-2-methylpropyl)formamide is a chemical intermediate of significant interest in synthetic organic chemistry. This document provides an in-depth review of the existing research on this compound, covering its synthesis, physicochemical properties, and known applications. While direct research into the biological activity and pharmacological profile of N-(2-Methoxy-2-methylpropyl)formamide is limited, this guide contextualizes its potential toxicological profile based on studies of related formamide derivatives. All available quantitative data has been summarized, and detailed experimental protocols for its synthesis are provided.

Introduction

N-(2-Methoxy-2-methylpropyl)formamide, with the chemical formula C₆H₁₃NO₂, is a secondary amide derivative of formic acid.[1] Its molecular structure, featuring a methoxy group and two methyl groups on the propyl chain, imparts specific physicochemical properties that make it a valuable precursor in organic synthesis.[1] Notably, it serves as a key intermediate in the synthesis of 2-methoxy-2-methylpropyl isonitrile, also known as MIBI.[1] This technical guide aims to consolidate the current knowledge on N-(2-Methoxy-2-methylpropyl)formamide, presenting it in a manner that is accessible and useful for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Methoxy-2-methylpropyl)formamide is presented in Table 1. These properties have been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][3] |

| CAS Number | 112129-25-6 | [2][3] |

| Appearance | Colorless, oily liquid | [4] |

| LogP | 0.99770 | [2] |

| PSA (Polar Surface Area) | 41.82 Ų | [2] |

| IUPAC Name | N-(2-methoxy-2-methylpropyl)formamide | [3] |

| Synonyms | N-formyl-2-methoxyisobutylamine, N-(2-Methoxy-2-methyl-propyl)-formamide | [2][3] |

Synthesis of N-(2-Methoxy-2-methylpropyl)formamide

Two primary synthetic routes for N-(2-Methoxy-2-methylpropyl)formamide have been reported in the literature.[1] These are the formylation of 2-methoxy-2-methylpropylamine and the reaction of 2-methoxy-2-methylpropanol with formamide.

Formylation of 2-Methoxy-2-methylpropylamine

This method involves the direct formylation of the primary amine, 2-methoxy-2-methylpropylamine. A common and effective reagent for this transformation is a mixture of formic acid and acetic anhydride, which generates a potent formylating agent in situ.[1]

Experimental Protocol:

-

Reagents: 2-methoxy-2-methylpropylamine, formic acid, acetic anhydride.[1]

-

Procedure: A mixture of formic acid and acetic anhydride is prepared, typically at a controlled temperature to manage the exothermic reaction. 2-methoxy-2-methylpropylamine is then added to this mixture. The reaction is stirred for a specified period, and the product is isolated and purified using standard laboratory techniques such as distillation or chromatography.

Caption: Synthesis via formylation of the corresponding amine.

Reaction of 2-Methoxy-2-methylpropanol with Formamide

An alternative route involves the reaction of 2-methoxy-2-methylpropanol with formamide.[1] This reaction typically requires heating and may be facilitated by a catalyst to promote the condensation and formation of the N-substituted formamide.[1]

Experimental Protocol:

-

Reagents: 2-methoxy-2-methylpropanol, formamide, catalyst (optional, e.g., acid catalyst).[1]

-

Procedure: 2-methoxy-2-methylpropanol and formamide are heated together, with or without a catalyst. The reaction progress is monitored, and upon completion, the desired product is isolated from the reaction mixture through appropriate workup and purification steps.

Caption: Synthesis via reaction of the corresponding alcohol with formamide.

Biological Activity and Toxicology

There is a notable absence of direct research on the biological activity and toxicology of N-(2-Methoxy-2-methylpropyl)formamide in publicly available literature. However, insights can be drawn from studies on formamide and its other N-alkylated derivatives.

Formamide itself is recognized as a reproductive and developmental toxicant in animal studies.[5] Studies on N-methyl and N-ethyl derivatives of formamide have also indicated potential toxicity.[6] The primary target organ for toxicity of many formamide and acetamide derivatives is the liver.[7] For instance, N,N-dimethylformamide (DMF) is a well-studied hepatotoxin.[7]

Metabolites of N-alkylformamides, specifically N-alkylcarbamic acid thioesters, have been implicated as potential mediators of both antineoplastic and hepatotoxic activities.[8] These metabolites might act by liberating isocyanates at cellular membranes.[8]

Given these findings for related compounds, it is prudent to handle N-(2-Methoxy-2-methylpropyl)formamide with appropriate safety precautions, assuming potential for toxicity until specific studies are conducted.

Applications in Synthesis

The principal application of N-(2-Methoxy-2-methylpropyl)formamide is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI).[1] Isocyanides are valuable reagents in multicomponent reactions and for the synthesis of various heterocyclic compounds.[1] The conversion of the formamide to the isonitrile is a key transformation that underscores the synthetic utility of this compound.

References

- 1. N-(2-Methoxy-2-methylpropyl)formamide | 112129-25-6 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-(2-Methoxy-2-methylpropyl)formamide | C6H13NO2 | CID 14773962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formamide - Wikipedia [en.wikipedia.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. [Toxicological study of formamide and its N-methyl and N-ethyl derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

The formamide moiety, the simplest amide, is a fundamental functional group in organic chemistry and plays a significant role in the landscape of pharmaceuticals. Its unique chemical properties make it a valuable component in drug design, acting as a key pharmacophore or a bioisosteric replacement for other functional groups.[1][2] However, the inherent reactivity of the formamide group also presents stability challenges that must be thoroughly understood and managed throughout the drug development process. This technical guide provides a comprehensive overview of the reactivity and stability of the formamide group in related compounds, with a focus on its implications for medicinal chemistry and pharmaceutical sciences.

Chemical Reactivity and Stability Profile

The stability of the formamide group is critically influenced by its chemical environment, particularly pH and temperature. Understanding its degradation pathways is essential for predicting and mitigating stability issues in drug candidates.

Hydrolysis

The primary degradation pathway for formamides is hydrolysis, which can occur under neutral, acidic, or basic conditions, yielding formic acid and the corresponding amine.[3]

Mechanism of Hydrolysis:

The hydrolysis of formamide generally proceeds through a nucleophilic acyl substitution mechanism. In neutral and alkaline conditions, the reaction can be initiated by the attack of a water molecule or a hydroxide ion on the carbonyl carbon.[1][4] Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3]

A theoretical study on the neutral hydrolysis of formamide in water suggests a two-step mechanism. The first and rate-limiting step involves the hydration of the carbonyl group to form a diol intermediate, with a predicted pseudo-first-order kinetic constant of 3.9 x 10⁻¹⁰ s⁻¹ at 25°C, which is in close agreement with the experimental value of 1.1 x 10⁻¹⁰ s⁻¹.[1][4]

pH-Rate Profile:

The rate of formamide hydrolysis is significantly dependent on pH. A study on the hydrolysis of formamide at various temperatures and pH values provides quantitative data on its stability.[5][6]

Table 1: Hydrolysis Rate Constants and Activation Parameters for Formamide

| Condition | Rate Constant (k) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

| Acidic (H₃O⁺ catalyzed) | 0.00303 M⁻¹s⁻¹ (at 56°C) | 17.0 ± 0.4 | -18.8 ± 1.3 |

| Basic (HO⁻ catalyzed) | 0.032 M⁻¹s⁻¹ (at 56°C) | 17.9 ± 0.2 | -11.1 ± 0.5 |

| Neutral (Water reaction) | 3.6 x 10⁻⁹ s⁻¹ (at 56°C) | 22.5 (estimated) | 15.03 (ln A, estimated) |

Data sourced from Slebocka-Tilk et al. (2002).[5][6]

At 25°C and pH 7, the half-life for the hydrolysis of formamide is estimated to be approximately 199 years, indicating its relative stability under neutral conditions.[6]

Thermal Decomposition

At elevated temperatures, formamide can decompose into carbon monoxide and ammonia.[7] This degradation pathway is generally not a concern under physiological or standard storage conditions but can be relevant during certain manufacturing processes or in high-temperature analytical techniques.

Metabolic Stability

The in vivo fate of a drug molecule is a critical determinant of its efficacy and safety. The formamide group can be susceptible to enzymatic hydrolysis, impacting the metabolic stability of the drug.

Enzymatic Hydrolysis

Amidases, a class of hydrolytic enzymes found in various tissues, can catalyze the cleavage of the C-N bond in amides.[3] While amides are generally more resistant to hydrolysis than esters, enzymatic activity can significantly accelerate this process. The metabolic stability of formamide-containing drugs is often assessed using in vitro systems such as liver microsomes or hepatocytes.[8][9]

Table 2: In Vitro Metabolic Stability of a Hypothetical Formamide-Containing Drug

| In Vitro System | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 15.4 |

| Rat | 25 | 27.7 | |

| Mouse | 18 | 38.5 | |

| Hepatocytes | Human | 60 | 11.6 |

| Rat | 35 | 19.8 |

This table presents illustrative data for a hypothetical compound and is not based on a specific drug.

The data in Table 2 highlights potential species differences in metabolism, which is a crucial consideration in preclinical drug development.[10][11]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound containing a formamide group.[12][13][14]

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, rat, mouse)

-

100 mM Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (or NADPH stock solution)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound (e.g., 1 µM) in the phosphate buffer.

-

Incubation: Pre-warm the microsomal suspension and the test compound solution at 37°C. Initiate the reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[15][16]

Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours (solid state).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions of the drug substance under each stress condition.

-

Incubate the samples for the specified duration.

-

At the end of the incubation, neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC or LC-MS method to identify and quantify the degradants.

Visualizations

Experimental Workflows and Pathways

Caption: Workflow for assessing metabolic and chemical stability.

Caption: General degradation pathways of a formamide-containing drug.

Role in Drug Design and Case Studies

The formamide group can be a crucial pharmacophoric element, participating in hydrogen bonding interactions with biological targets.[17][18] Its small size and ability to act as both a hydrogen bond donor and acceptor make it a versatile feature in ligand design.

However, its potential for metabolic or chemical instability has led to its classification as a potential structural alert in some contexts. Medicinal chemists often employ strategies such as bioisosteric replacement to mitigate these liabilities while retaining the desired biological activity.[2] For example, a formamide group might be replaced with a more stable heterocycle that mimics its hydrogen bonding pattern.

Case Study: N-Formylation as a Degradation Pathway

In some instances, the formation of an N-formyl metabolite or degradant from a primary or secondary amine-containing drug can occur. This can be due to the presence of formic acid or formaldehyde as impurities in excipients or from oxidative degradation pathways.[19][20] For example, the reaction of an amine drug with formaldehyde, an impurity that can be found in excipients like polyethylene glycols (PEGs), can lead to the formation of a hydroxymethyl derivative, which can then be oxidized to the N-formyl species.[19] This highlights the importance of controlling the purity of excipients and understanding potential drug-excipient interactions.[21]

Conclusion

The formamide group is a double-edged sword in drug design. Its utility as a pharmacophore is undeniable, but its inherent reactivity necessitates a thorough evaluation of its stability throughout the drug development pipeline. A comprehensive understanding of its hydrolysis kinetics, metabolic fate, and potential for degradation under various stress conditions is paramount. By employing robust analytical methodologies and carefully considering formulation strategies, researchers can effectively manage the stability challenges associated with the formamide moiety and successfully develop safe and efficacious medicines.

References

- 1. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 9. mttlab.eu [mttlab.eu]

- 10. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]

- 12. mercell.com [mercell.com]

- 13. researchgate.net [researchgate.net]

- 14. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational studies of ligand-receptor interactions in bitter taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 20. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to the Potential Degradation Pathways of N-(2-Methoxy-2-methylpropyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of N-(2-Methoxy-2-methylpropyl)formamide, a compound of interest in pharmaceutical development. Understanding the stability of this molecule is crucial for ensuring its quality, safety, and efficacy. This document outlines the probable hydrolytic, oxidative, photolytic, and thermal degradation routes based on established chemical principles and data from structurally related compounds. Detailed experimental protocols for conducting forced degradation studies are also provided to facilitate the practical investigation of its stability profile.

Introduction

N-(2-Methoxy-2-methylpropyl)formamide is an N-substituted formamide. The stability of such compounds is a critical attribute that must be thoroughly investigated during drug development. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3] This guide synthesizes theoretical knowledge and practical methodologies to assist researchers in predicting and evaluating the degradation of N-(2-Methoxy-2-methylpropyl)formamide.

Predicted Degradation Pathways

Based on the chemical structure of N-(2-Methoxy-2-methylpropyl)formamide, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

Amide hydrolysis can be catalyzed by both acid and base.[4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield formic acid and 2-methoxy-2-methylpropan-1-amine.

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon. While amides are generally less reactive towards bases, elevated temperatures can facilitate the hydrolysis to produce a carboxylate salt (formate) and 2-methoxy-2-methylpropan-1-amine.[4][5] Studies on the hydrolysis of N,N-dimethylformamide (DMF) have shown that it converts to formate and dimethylamine in the presence of sodium hydroxide, especially at higher temperatures.[5]

dot

Caption: Predicted Hydrolytic Degradation Pathways.

Oxidative Degradation

The formamide moiety is susceptible to oxidation.

-

N-deformylation: Oxidation can lead to the cleavage of the N-CHO bond, resulting in the formation of 2-methoxy-2-methylpropan-1-amine and carbon dioxide.

-

Oxidation of the Tertiary Carbon: The tertiary carbon atom in the 2-methylpropyl group is a potential site for oxidation, especially under more vigorous conditions, which could lead to the formation of a hydroperoxide or alcohol derivative.

-

N-Oxide Formation: While less common for amides compared to amines, the formation of an N-oxide is a theoretical possibility.

The use of hydrogen peroxide is a common approach for inducing oxidative degradation in forced degradation studies.[3]

dot

Caption: Potential Oxidative Degradation Pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation.[6]

-

Norrish Type I and II Reactions: The carbonyl group of the formamide can undergo photochemical reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the C-N bond or the C-H bond of the formyl group, leading to radical species that can undergo further reactions.

-

Photo-oxidation: In the presence of oxygen, photo-oxidation can occur, potentially leading to the same products as observed in chemical oxidation.[6]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur.

-

Decarbonylation: Formamides can undergo decarbonylation to produce the corresponding amine and carbon monoxide.[5] Thermal degradation of N,N-dimethylformamide at high temperatures (around 350°C) yields dimethylamine and carbon monoxide.[7]

-

Dehydration: Another possible thermal degradation pathway for primary and secondary formamides is dehydration to form an isonitrile.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the degradation of N-(2-Methoxy-2-methylpropyl)formamide. The following table provides a template for summarizing data that would be generated from forced degradation studies. The target for forced degradation is typically 5-20% degradation of the active pharmaceutical ingredient.[2]

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Major Degradation Products |

| Acid Hydrolysis | 1 M HCl | 24, 48, 72 | 60 | Data to be generated | 2-methoxy-2-methylpropan-1-amine, Formic acid |

| Base Hydrolysis | 1 M NaOH | 24, 48, 72 | 60 | Data to be generated | 2-methoxy-2-methylpropan-1-amine, Sodium formate |

| Oxidation | 3% H₂O₂ | 24, 48, 72 | 25 (Room Temp) | Data to be generated | 2-methoxy-2-methylpropan-1-amine |

| Photolytic | UV light (e.g., 254 nm) | 24, 48, 72 | 25 (Room Temp) | Data to be generated | To be identified |

| Thermal (Dry Heat) | N/A | 24, 48, 72 | 80 | Data to be generated | To be identified |

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on N-(2-Methoxy-2-methylpropyl)formamide. These protocols are based on general guidelines for pharmaceutical stress testing.[2][3]

General Preparation

A stock solution of N-(2-Methoxy-2-methylpropyl)formamide (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the different stress conditions.

Hydrolytic Degradation

-

Acidic Conditions:

-

To a suitable volume of the stock solution, add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 24, 48, 72 hours).

-

Neutralize the aliquots with an equivalent amount of 1 M NaOH before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

-

Basic Conditions:

-

To a suitable volume of the stock solution, add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the aliquots with an equivalent amount of 1 M HCl before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

Oxidative Degradation

-

To a suitable volume of the stock solution, add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature (approximately 25°C).

-

Withdraw aliquots at appropriate time intervals.

-

Analyze the samples using a stability-indicating HPLC method.

Photolytic Degradation

-

Expose a solution of the compound (in a photostable, transparent container) to a UV light source (e.g., 254 nm or a broad-spectrum light source) in a photostability chamber.

-

Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

-

Withdraw aliquots from both the exposed and control samples at appropriate time intervals.

-

Analyze the samples using a stability-indicating HPLC method.

Thermal Degradation (Dry Heat)

-

Place a solid sample of the compound in a controlled temperature oven at 80°C.

-

At specified time points, withdraw samples, dissolve them in a suitable solvent.

-

Analyze the samples using a stability-indicating HPLC method.

dot

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the potential degradation pathways of N-(2-Methoxy-2-methylpropyl)formamide and a practical framework for its stability assessment. The predicted pathways, primarily involving hydrolysis of the formamide bond and potential oxidation, are based on the known reactivity of similar chemical structures. The provided experimental protocols offer a starting point for comprehensive forced degradation studies. The data generated from these studies will be invaluable for the development of a stable drug product and for meeting regulatory requirements. It is recommended that a stability-indicating analytical method, such as HPLC with UV and mass spectrometric detection, be developed and validated to accurately separate and quantify the parent compound from any potential degradation products.[8]

References

- 1. ijtsrd.com [ijtsrd.com]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 6. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dsir.gov.in [dsir.gov.in]

- 8. chromatographyonline.com [chromatographyonline.com]

N-(2-Methoxy-2-methylpropyl)formamide: A Technical Guide to its Discovery, Synthesis, and Pivotal Role in Radiopharmaceuticals

For Immediate Release

This technical guide provides an in-depth overview of N-(2-Methoxy-2-methylpropyl)formamide, a crucial intermediate in the synthesis of the widely used radiopharmaceutical imaging agent, Technetium-99m sestamibi. Tailored for researchers, scientists, and drug development professionals, this document details the compound's discovery, historical context, synthesis protocols, and key physicochemical properties.

Discovery and History: A Precursor to a Revolution in Cardiac Imaging

The discovery of N-(2-Methoxy-2-methylpropyl)formamide is intrinsically linked to the development of Technetium-99m (99mTc) based radiopharmaceuticals for myocardial perfusion imaging. In the mid-20th century, the introduction of 99mTc revolutionized nuclear medicine due to its ideal imaging characteristics. The quest for a lipophilic cationic 99mTc complex that could penetrate the myocardial cell membrane and accumulate in proportion to blood flow led researchers at DuPont to develop Technetium-99m sestamibi.

The logical pathway from the formamide precursor to the final radiopharmaceutical is a cornerstone of its historical significance.

Caption: Logical workflow from N-(2-Methoxy-2-methylpropyl)formamide to Technetium-99m sestamibi.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of N-(2-Methoxy-2-methylpropyl)formamide is essential for its application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol [1][2][3] |

| CAS Number | 112129-25-6[2][3] |

| Appearance | Colorless oily liquid |

| Boiling Point | 74 °C at 15 Torr |

| Predicted ¹H NMR | See Table 2 |

| Predicted ¹³C NMR | See Table 3 |

Table 1: Physicochemical Properties of N-(2-Methoxy-2-methylpropyl)formamide

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-(2-Methoxy-2-methylpropyl)formamide.

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| (CH O) | 8.1 |

| (NH ) | 6.8 (broad) |

| (CH₂ ) | 3.3 |

| (OCH₃ ) | 3.2 |

| (C(CH₃ )₂) | 1.2 |

Table 2: Predicted ¹H NMR Chemical Shifts in CDCl₃

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| (C =O) | 163 |

| (C (CH₃)₂) | 77 |

| (OC H₃) | 50 |

| (C H₂) | 42 |

| (C(C H₃)₂) | 24 |

Table 3: Predicted ¹³C NMR Chemical Shifts in CDCl₃

Experimental Protocols

The synthesis of N-(2-Methoxy-2-methylpropyl)formamide can be achieved through two primary routes.

Route 1: Formylation of 2-Methoxy-2-methylpropylamine

This is the most direct method and involves the introduction of a formyl group onto the primary amine.

Caption: Experimental workflow for the formylation of 2-methoxy-2-methylpropylamine.

Detailed Methodology:

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, a mixture of formic acid and acetic anhydride is prepared. This combination generates a potent formylating agent in situ.

-

Reaction: 2-Methoxy-2-methylpropylamine is slowly added to the formylating mixture at a controlled temperature, typically with cooling to manage the exothermic reaction. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully quenched with water and neutralized with a suitable base, such as sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure N-(2-Methoxy-2-methylpropyl)formamide.

-

Characterization: The final product is characterized by NMR and IR spectroscopy to confirm its structure and purity.

Route 2: Reaction of 2-Methoxy-2-methylpropanol with Formamide

An alternative synthesis involves the direct reaction of the corresponding alcohol with formamide.

Detailed Methodology:

-

Reaction Setup: 2-Methoxy-2-methylpropanol and formamide are combined in a reaction vessel.

-

Catalysis: The reaction is typically heated in the presence of an acid catalyst to facilitate the condensation and formation of the N-substituted formamide.

-

Purification: The product is isolated and purified using similar techniques as described in Route 1 (extraction and distillation).

Conclusion

N-(2-Methoxy-2-methylpropyl)formamide, while not a therapeutic agent itself, holds a critical position in the history and production of modern radiopharmaceuticals. Its straightforward synthesis and stability make it an ideal precursor for the production of the MIBI ligand, which is essential for the life-saving diagnostic imaging agent, Technetium-99m sestamibi. The experimental protocols and data presented in this guide are intended to support further research and development in the field of radiopharmaceutical chemistry.

References

Application Notes and Protocols: N-(2-Methoxy-2-methylpropyl)formamide in Radiopharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxy-2-methylpropyl)formamide is a key intermediate in the synthesis of 2-methoxy-2-methylpropyl isonitrile (MIBI), the critical ligand for the widely used myocardial perfusion imaging agent, Technetium-99m (99mTc) Sestamibi. While its role in 99mTc-based radiopharmaceuticals is well-established, its direct application in the synthesis of positron emission tomography (PET) tracers, particularly those labeled with Fluorine-18 (18F) or Carbon-11 (11C), is not documented in current scientific literature. This document outlines the established synthesis of its primary derivative for SPECT imaging and explores potential, theoretical applications in PET radiochemistry based on general principles of formylation and isonitrile chemistry.

Established Application: Synthesis of the MIBI Ligand for 99mTc-Sestamibi

The primary application of N-(2-Methoxy-2-methylpropyl)formamide is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI). MIBI is a crucial component in the preparation of the 99mTc-Sestamibi complex, a cornerstone of myocardial perfusion imaging for the diagnosis of coronary artery disease.

Experimental Protocol: Synthesis of 2-Methoxy-2-methylpropyl isonitrile (MIBI) from N-(2-Methoxy-2-methylpropyl)formamide

This protocol describes the dehydration of the formamide to yield the corresponding isonitrile.

Materials:

-

N-(2-Methoxy-2-methylpropyl)formamide

-

Triphosgene or Phosphorus Oxychloride (POCl3)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve N-(2-Methoxy-2-methylpropyl)formamide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

In a separate flask, dissolve triphosgene or phosphorus oxychloride in anhydrous DCM.

-

Add the triphosgene or POCl3 solution dropwise to the cooled formamide solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude MIBI product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 2-methoxy-2-methylpropyl isonitrile.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | N-(2-Methoxy-2-methylpropyl)formamide |

| Key Reagents | Triphosgene/POCl3, Triethylamine |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 2-5 hours |

| Typical Yield | 70-90% |

Logical Workflow for MIBI Synthesis

Caption: Synthesis of MIBI from its formamide precursor.

Theoretical Applications in PET Radiopharmaceutical Synthesis

While not currently documented, the chemical properties of N-(2-Methoxy-2-methylpropyl)formamide and its isonitrile derivative suggest potential, albeit theoretical, pathways for the development of PET tracers.

Potential Use in 11C-Formylation Reactions

N-substituted formamides can theoretically be used as formylating agents. In PET chemistry, 11C-carbon monoxide (11CO) or 11C-cyanide (11CN-) are common precursors for introducing a 11C-label. A hypothetical application could involve the synthesis of a 11C-labeled N-(2-Methoxy-2-methylpropyl)formamide, which could then be used to transfer the 11C-formyl group to a target molecule.

Hypothetical Experimental Workflow:

Caption: Hypothetical workflow for 11C-formylation.

Precursor for 18F-Labeled MIBI Analogues

Given that MIBI is a lipophilic cation that accumulates in mitochondria, developing an 18F-labeled analogue could be of interest for PET imaging of myocardial perfusion. A potential strategy would involve synthesizing a fluorinated version of N-(2-Methoxy-2-methylpropyl)formamide, followed by dehydration to the isonitrile and subsequent complexation with a suitable metallic radionuclide for PET (e.g., Gallium-68) or direct use if the fluorinated isonitrile itself is the PET tracer.

Hypothetical Signaling Pathway Visualization:

The rationale for developing MIBI analogues for myocardial perfusion imaging is based on their accumulation in mitochondria, driven by the mitochondrial membrane potential.

Caption: Mitochondrial uptake of lipophilic cationic radiotracers.

Conclusion and Future Perspectives

N-(2-Methoxy-2-methylpropyl)formamide is a well-established and critical precursor in the synthesis of the SPECT imaging agent 99mTc-Sestamibi. While its direct use in the synthesis of 18F or 11C-labeled PET radiopharmaceuticals has not been reported, its chemical functionalities present theoretical opportunities for the development of novel PET tracers. Future research could explore the synthesis of radiolabeled derivatives of this formamide or its corresponding isonitrile for applications in PET imaging, potentially expanding the utility of this chemical scaffold beyond its current role in nuclear medicine.

Disclaimer: The described applications in PET radiochemistry are theoretical and intended for conceptual exploration. Detailed experimental protocols would require significant research and development.

Protocol for converting N-(2-Methoxy-2-methylpropyl)formamide to MIBI

Application Notes and Protocols

Topic: Protocol for the Conversion of N-(2-Methoxy-2-methylpropyl)formamide to Methoxyisobutylisonitrile (MIBI)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxyisobutylisonitrile (MIBI), also known as 2-methoxy-2-methylpropyl isonitrile, is a critical precursor in the synthesis of the radiopharmaceutical Technetium (99mTc) Sestamibi.[1][2] This diagnostic imaging agent is widely used in myocardial perfusion imaging to assess heart function and blood flow.[3][4] The synthesis of the MIBI ligand is a crucial step, and its primary route involves the dehydration of its formamide precursor, N-(2-Methoxy-2-methylpropyl)formamide.[5]

This document provides a detailed protocol for the conversion of N-(2-Methoxy-2-methylpropyl)formamide to MIBI, outlining the reaction mechanism, experimental procedure, and characterization of the final product.

Principle of the Reaction

The conversion of N-(2-Methoxy-2-methylpropyl)formamide to MIBI is a dehydration reaction. In this process, the formamide functional group (-NHCHO) is converted into an isonitrile (or isocyanide) functional group (-N≡C) by eliminating a molecule of water. This transformation requires a dehydrating agent to facilitate the removal of the oxygen and hydrogen atoms from the formamide.[5] Common dehydrating agents for this synthesis include phosphorus oxychloride (POCl₃), triphenylphosphine/iodine, and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[5][6] The reaction is typically performed in an anhydrous aprotic solvent in the presence of a base to neutralize the acidic byproducts.

Caption: General scheme of the dehydration reaction.

Experimental Protocol

This protocol describes a representative procedure using phosphorus oxychloride as the dehydrating agent.

3.1 Materials and Reagents

| Reagent | Grade | Supplier |

| N-(2-Methoxy-2-methylpropyl)formamide | ≥98% Purity | Commercial Source |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercial Source |

| Triethylamine (Et₃N) or Pyridine | Anhydrous, ≥99.5% | Commercial Source |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercial Source |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house Prep |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |

3.2 Equipment

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

3.3 Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition:

-

To the flask, add N-(2-Methoxy-2-methylpropyl)formamide (1 equivalent).

-

Dissolve the formamide in anhydrous dichloromethane and add anhydrous triethylamine (2.2 equivalents). .

-

-

Reaction:

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture back to 0°C in an ice-water bath.

-

Slowly and carefully quench the reaction by adding ice-cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purify the crude MIBI product by vacuum distillation to obtain a clear, colorless liquid.

-

Data Presentation and Characterization

4.1 Quantitative Data Summary

| Parameter | Value |

| Starting Material | N-(2-Methoxy-2-methylpropyl)formamide |

| Product | Methoxyisobutylisonitrile (MIBI) |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Typical Yield | 25-60% (Varies with method and scale)[3] |

| Appearance | Colorless liquid |

| Boiling Point | ~60-65°C at reduced pressure |

4.2 Characterization

-

Infrared (IR) Spectroscopy: The successful conversion is confirmed by the appearance of a strong, sharp absorption band characteristic of the isonitrile group (-N≡C) at approximately 2180-2220 cm⁻¹.[7] The disappearance of the amide C=O stretch from the starting material is also indicative of reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product, matching the expected chemical shifts and splitting patterns for the 2-methoxy-2-methylpropyl group.

Workflow and Visualization

The entire experimental process can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of MIBI.

Application in Radiopharmaceutical Development

The synthesized MIBI is a volatile liquid.[1] For its use in preparing the 99mTc-Sestamibi diagnostic kit, it is typically converted into a more stable copper salt, [Cu(MIBI)₄]BF₄.[1][7] This salt is a stable solid that can be lyophilized into "cold kits."[1] To prepare the final radiopharmaceutical, a solution of sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a generator is added to the kit, which is then heated to facilitate the ligand exchange reaction, forming the cationic [⁹⁹ᵐTc(MIBI)₆]⁺ complex.[1]

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dichloromethane is a volatile and suspected carcinogen. All operations involving this solvent should be performed in a well-ventilated fume hood.

-

Isonitriles are known for their strong, unpleasant odors and potential toxicity. The final product and all waste materials should be handled with care in a fume hood.

-

The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with efficient cooling.

References

- 1. Technetium-99m Radiopharmaceuticals for Ideal Myocardial Perfusion Imaging: Lost and Found Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 99mTc-2-Methoxyisobutylisonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Preparation of Tc-99m-MIBI radiopharmaceutical [inis.iaea.org]

- 4. What is the mechanism of Methoxy Isobutyl Isonitrile? [synapse.patsnap.com]

- 5. N-(2-Methoxy-2-methylpropyl)formamide | 112129-25-6 | Benchchem [benchchem.com]

- 6. US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Applications of N-(2-Methoxy-2-methylpropyl)formamide in Organic Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxy-2-methylpropyl)formamide is a key intermediate in organic synthesis, primarily recognized for its role as a precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI). MIBI is a critical component in the preparation of the radiopharmaceutical imaging agent Technetium (99mTc) Sestamibi, which is widely used in myocardial perfusion imaging. This document provides detailed application notes and experimental protocols for the synthesis of N-(2-Methoxy-2-methylpropyl)formamide and its subsequent conversion to MIBI, targeting professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Methoxy-2-methylpropyl)formamide is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 112129-25-6 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Spectroscopic Characterization Data

Expected ¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | -CHO |

| ~6.0-7.0 (broad) | s | 1H | -NH |

| ~3.3 | t | 2H | -CH₂-NH |

| ~3.2 | s | 3H | -OCH₃ |

| ~1.2 | s | 6H | -C(CH₃)₂ |

Expected ¹³C NMR Spectral Data (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~163 | -CHO |

| ~77 | -C(CH₃)₂ |

| ~50 | -OCH₃ |

| ~48 | -CH₂-NH |

| ~24 | -C(CH₃)₂ |

Expected IR Spectral Data (thin film):

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | N-H stretch |

| ~2970, 2830 | C-H stretch |

| ~1670 | C=O stretch (amide I) |

| ~1530 | N-H bend (amide II) |

| ~1100 | C-O stretch |

Application 1: Synthesis of N-(2-Methoxy-2-methylpropyl)formamide

There are two primary synthetic routes to obtain N-(2-Methoxy-2-methylpropyl)formamide.

Method 1: Formylation of 2-Methoxyisobutylamine Hydrochloride (MIBAHCl)

This method involves the reaction of 2-methoxyisobutylamine hydrochloride with methyl formate in the presence of a base.

Experimental Protocol:

A suspension of 2-methoxyisobutylamine hydrochloride (MIBAHCl) (220.00 g, 1.56 mol) in methyl formate (767.32 g, 12.73 mol) is heated to reflux. Triethylamine (175.39 g, 1.73 mol) is then added dropwise to the refluxing suspension. The reaction mixture is maintained at reflux, and the progress is monitored by thin-layer chromatography (TLC) until the MIBAHCl is consumed. After approximately 68 hours, the resulting white suspension is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to yield N-(2-Methoxy-2-methylpropyl)formamide.

Method 2: Formylation of 2-Methoxy-2-methylpropylamine using Formic Acid and Acetic Anhydride

This is a general and effective method for the N-formylation of primary amines.[1]

Experimental Protocol:

In a flask equipped with a magnetic stirrer and a dropping funnel, acetic anhydride (1.1 eq) is added. The flask is cooled in an ice bath, and formic acid (2.0 eq) is added dropwise with stirring. The mixture is then warmed to 50-60 °C for 2 hours to form the mixed anhydride in situ. After cooling back to 0 °C, 2-methoxy-2-methylpropylamine (1.0 eq) is added dropwise, ensuring the temperature does not exceed 10 °C. The reaction mixture is stirred at room temperature for 3-4 hours. The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford N-(2-Methoxy-2-methylpropyl)formamide.

Reaction Scheme for Synthesis Methods:

Caption: Synthetic routes to N-(2-Methoxy-2-methylpropyl)formamide.

Application 2: Synthesis of 2-Methoxy-2-methylpropyl Isonitrile (MIBI)

The primary application of N-(2-Methoxy-2-methylpropyl)formamide is its use as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI) via a dehydration reaction.

Method: Dehydration using Trichloromethylchloroformate ("Diphosgene")

This method provides a reliable route to the corresponding isonitrile.

Experimental Protocol:

To a cooled (-40 °C) solution of N-(2-Methoxy-2-methylpropyl)formamide (9.0 g, 0.069 mol) and triethylamine (19.5 ml, 0.14 mol) in dry dichloromethane (100 ml), a solution of trichloromethylchloroformate ("diphosgene") (4.15 ml, 0.035 mol) in dry dichloromethane (50 ml) is added dropwise over a period of 1 hour. After the addition is complete, the reaction mixture temperature is allowed to rise to 0 °C and stirred for an additional hour. The mixture is then heated to reflux for 30 minutes. After cooling, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield 2-methoxy-2-methylpropyl isonitrile.

Reaction Scheme for MIBI Synthesis:

Caption: Dehydration of the formamide to the isonitrile.

Summary of Reaction Conditions and Yields

The following table summarizes the reaction conditions and reported yields for the synthesis of N-(2-Methoxy-2-methylpropyl)formamide and its conversion to MIBI.

| Reaction | Reagents and Solvents | Temperature | Time | Yield |

| Synthesis of N-(2-Methoxy-2-methylpropyl)formamide (Method 1) | 2-Methoxyisobutylamine HCl, Methyl formate, Triethylamine | Reflux | 68 h | Not explicitly stated |

| Synthesis of N-(2-Methoxy-2-methylpropyl)formamide (Method 2) | 2-Methoxy-2-methylpropylamine, Formic acid, Acetic anhydride | 0 °C to RT | 3-4 h | High (typical for this reaction) |

| Synthesis of 2-Methoxy-2-methylpropyl Isonitrile | N-(2-Methoxy-2-methylpropyl)formamide, Trichloromethylchloroformate, Triethylamine, Dichloromethane | -40 °C to Reflux | ~2.5 h | High |

Logical Workflow for Synthesis and Application

The overall process from starting materials to the key intermediate MIBI follows a logical progression.

Caption: Step-by-step workflow for MIBI synthesis.

Conclusion

N-(2-Methoxy-2-methylpropyl)formamide serves as a crucial, though specialized, intermediate in organic synthesis. The protocols provided herein offer reliable and tested methods for its preparation and subsequent conversion to 2-methoxy-2-methylpropyl isonitrile, a key component for the synthesis of important medical imaging agents. Researchers and professionals in drug development can utilize these detailed notes to facilitate their synthetic efforts in this area. Standard laboratory safety precautions should be followed when handling all chemicals mentioned in these protocols.

References

Application Notes and Protocols for the N-formylation of 2-methoxy-2-methylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-formylation of the sterically hindered primary amine, 2-methoxy-2-methylpropylamine, to synthesize N-(2-methoxy-2-methylpropyl)formamide. The primary method described herein involves the use of a potent formylating agent generated in situ from formic acid and acetic anhydride. This application note includes a summary of reagents, reaction conditions, purification methods, and expected outcomes to guide researchers in the successful execution of this transformation.

Introduction